molecular formula C9H7NO3S B182574 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester CAS No. 72730-39-3

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Cat. No. B182574
CAS RN: 72730-39-3
M. Wt: 209.22 g/mol
InChI Key: JMJGRFGKJKXVPP-UHFFFAOYSA-N
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Description

“2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” is a chemical compound with the molecular formula C9H7NO3S . It is a member of the benzoxazole family, which are bicyclic planar molecules extensively used as starting materials for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesis of “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” specifically involves the reaction of Potassium ethylxanthate and Methyl 3-amino-4-hydroxybenzoate .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . The specific molecular structure of “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” can be found in various chemical databases .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways, using a variety of catalysts . The specific chemical reactions involving “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” would depend on the specific conditions and reactants used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” include a melting point of 227-228℃ (ethanol), a boiling point of 330.6±44.0 °C (Predicted), a density of 1.46±0.1 g/cm3 (20 ºC 760 Torr), and a pKa of 10.49±0.20 (Predicted) .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Medicinal Chemistry

    • Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .
    • Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
    • The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .
    • Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
  • Enzyme Inhibition

    • 2-Mercaptobenzoxazoles have been identified as a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site .
    • Human carbonic anhydrases (hCAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton .
    • Abnormal levels or activities of these enzymes are commonly associated with various diseases .
    • The 2-Mercaptobenzoxazole scaffold has been shown to effectively inhibit hCAs, paving the way for the development of selective CA inhibitors .
  • Chemical Synthesis

    • Benzoxazoles have been used extensively in synthetic organic chemistry .
    • They have been used as starting materials for different mechanistic approaches in drug discovery .
    • A variety of synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .
  • Pharmaceuticals

    • Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
    • A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Antimicrobial and Antifungal Activity

    • The synthesized benzoxazole derivatives were screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique .
    • The minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .

Future Directions

The future directions for “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” and other benzoxazole derivatives could involve further exploration of their synthetic strategies and potential applications in medicinal, pharmaceutical, and industrial areas .

properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-7-6(4-5)10-9(14)13-7/h2-4H,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJGRFGKJKXVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415473
Record name 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

CAS RN

72730-39-3
Record name 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round bottom flask equipped with a mechanical stirrer, reflux condenser and drying tube were placed 2-amino-4-methoxycarbonylphenol (8,3 g, 0.05 mole), O-ethylxanthic acid potassium salt (8.8 g, 0.055 mole) and pyridine (125 mL). The mixture was stirred and heated at reflux for 2 hours and cooled to room temperature. The mixture was poured into ice and concentrated HCl (50 mL). The product was collected as a solid and washed thoroughly with water. The material was air dried to give 9.9 g (95%) of the 5-methoxycarbonylbenzoxazol-2-thione as a white powder, m.p. 218°-221° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 3-amino-4-hydroxybenzoate (5.09 g, 30.4 mmol) and potassium O-ethyl carbonodithioate (6.35 g, 39.6 mmol) were combined in pyridine (50 mL) and heated to reflux for two hours. The reaction mixture was cooled to ambient temperature. The mixture was filtered, washed with a 1 N aqueous hydrochloric acid solution, and dried on a vacuum filter overnight to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.88 (s, 3 H) 7.63 (d, J=8.48 Hz, 1 H) 7.69 (d, J=1.70 Hz, 1 H) 7.89 (dd, J=8.82, 1.70 Hz, 1 H); MS (ESI−) m/z 207.87 (M−H)−.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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